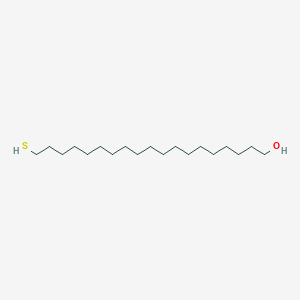
19-Sulfanylnonadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Sulfanylnonadecan-1-OL is an organic compound with the molecular formula C19H40OS. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a long carbon chain. This compound is part of the broader class of fatty alcohols, which are known for their various applications in industrial and scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Sulfanylnonadecan-1-OL typically involves the introduction of a sulfanyl group to a nonadecanol precursor. One common method is the thiolation of nonadecanol using thiolating agents such as hydrogen sulfide (H2S) or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride (ZnCl2) to facilitate the formation of the sulfanyl group .
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of supercritical carbon dioxide (SC-CO2) extraction techniques. This method allows for the efficient extraction and purification of the compound from natural sources or synthetic mixtures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is converted to a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form nonadecanethiol by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Phosphorus tribromide (PBr3), room temperature.
Major Products:
Oxidation: Nonadecanesulfonic acid.
Reduction: Nonadecanethiol.
Substitution: Nonadecyl bromide.
Scientific Research Applications
19-Sulfanylnonadecan-1-OL has a wide range of applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 19-Sulfanylnonadecan-1-OL involves its interaction with cellular membranes and proteins. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
1-Nonadecanol: A saturated fatty alcohol with a similar carbon chain length but lacking the sulfanyl group.
Nonadecanethiol: Similar to 19-Sulfanylnonadecan-1-OL but without the hydroxyl group.
Nonadecyl bromide: A halogenated derivative of nonadecanol.
Uniqueness: this compound is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various applications .
Properties
CAS No. |
114896-31-0 |
|---|---|
Molecular Formula |
C19H40OS |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
19-sulfanylnonadecan-1-ol |
InChI |
InChI=1S/C19H40OS/c20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21/h20-21H,1-19H2 |
InChI Key |
CPKYVBYBSYKJLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCO)CCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




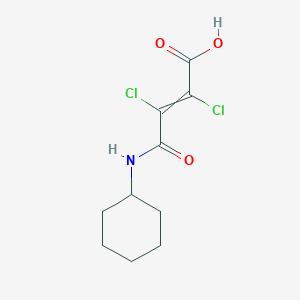
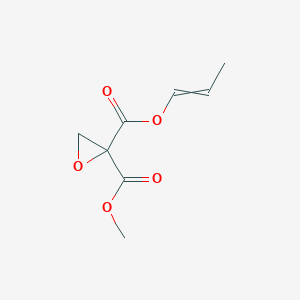
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

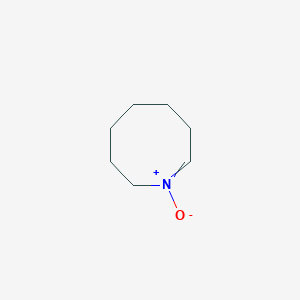
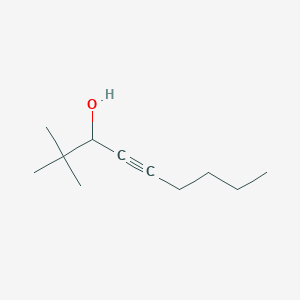
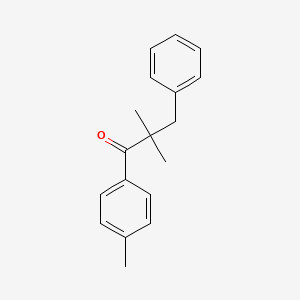
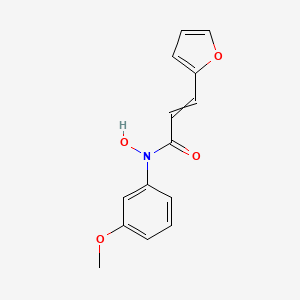
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

